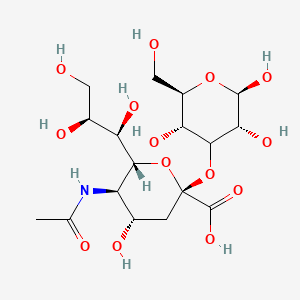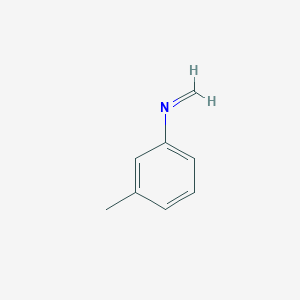
3-methyl-N-methyleneaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-methyleneaniline is an organic compound with the chemical formula C8H9N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and an additional methyl group is attached to the benzene ring. This compound is a colorless viscous liquid that turns brown when exposed to air .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-methyleneaniline can be achieved through the methylation of aniline using methanol. This process is catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base . The reaction proceeds through a hydrogen autotransfer mechanism, where methanol is dehydrogenated to form a more reactive aldehyde or ketone, which then undergoes further reactions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of transition metal catalysts and high temperatures to achieve efficient methylation. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-methyleneaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
3-methyl-N-methyleneaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used as a latent and coupling solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-methyleneaniline involves its interaction with molecular targets and pathways in biological systems. The compound can act as an agonist or antagonist at specific receptors, influencing various biochemical processes. For example, it may interact with enzymes or receptors involved in neurotransmission, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: The parent compound, with a hydrogen atom on the nitrogen.
N-methylaniline: A derivative with a single methyl group on the nitrogen.
Dimethylaniline: A derivative with two methyl groups on the nitrogen.
Uniqueness
3-methyl-N-methyleneaniline is unique due to the presence of both a methyl group on the nitrogen and an additional methyl group on the benzene ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C8H9N |
|---|---|
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C8H9N/c1-7-4-3-5-8(6-7)9-2/h3-6H,2H2,1H3 |
Clave InChI |
SKTYICDIPDLPIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)
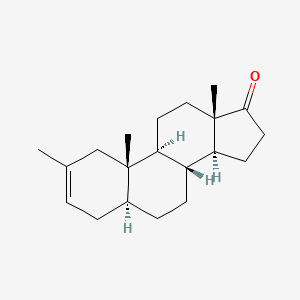


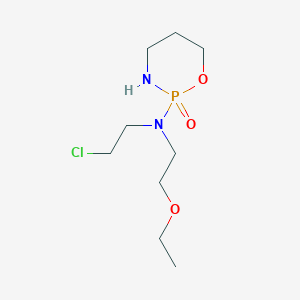
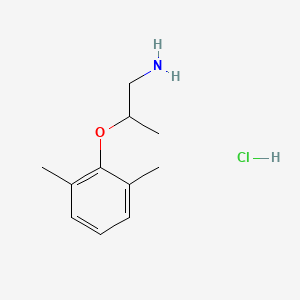
![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)
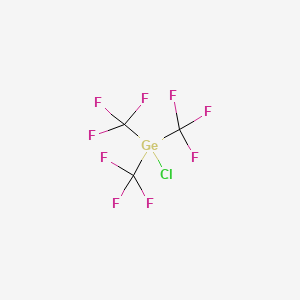
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)

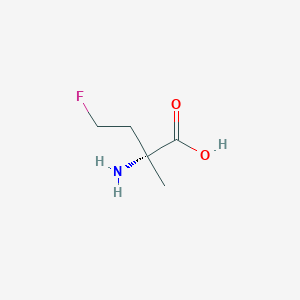
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
